Product packaging for 2-Methyl-1-(2-methylphenyl)propan-1-one(Cat. No.:CAS No. 2040-21-3)

2-Methyl-1-(2-methylphenyl)propan-1-one

Cat. No.: B3022887
CAS No.: 2040-21-3
M. Wt: 162.23 g/mol
InChI Key: LFKYTOWXZQDFKX-UHFFFAOYSA-N
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Description

Significance of Propiophenone (B1677668) Derivatives as Synthetic Intermediates in Fine Chemistry

Propiophenone and its derivatives are valuable building blocks in the synthesis of a wide array of fine chemicals. manavchem.com Their core structure, consisting of a phenyl ethyl ketone, serves as a versatile scaffold for constructing more complex molecules, particularly pharmaceuticals. For instance, the propiophenone moiety is found in certain anxiolytic (anti-anxiety) and hypnotic drugs, as well as in antidepressants like bupropion. manavchem.com

Furthermore, these derivatives are precursors to various therapeutic agents. Paroxypropione (4-hydroxypropiophenone), for example, is a beta-adrenergic antagonist used in the management of hypertension, cardiac arrhythmias, and other cardiovascular conditions. manavchem.com Beyond pharmaceuticals, propiophenone derivatives are also utilized in the fragrance industry for their herbaceous and floral characteristics and as stabilizing agents in paints. manavchem.comthegoodscentscompany.com The reactivity of the ketone group allows for numerous chemical transformations, making these compounds key intermediates in the production of high-value organic products. ontosight.ai

Contextual Overview of Alkylated Aryl Ketones in Modern Organic Synthesis

Alkylated aryl ketones are a cornerstone of modern organic synthesis, prized for their versatility as intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me Their synthesis is a topic of significant research, with methods like the Friedel-Crafts acylation being a classic approach, though it often requires harsh conditions and electron-rich aromatic compounds. chemistryviews.orgorganic-chemistry.org More contemporary methods focus on palladium-catalyzed carbonylative cross-coupling reactions, which offer a more efficient and broadly applicable route to these ketones from aryl halides or boronic acids and alkyl partners. chemistryviews.orgacs.org

The presence of both an aromatic ring and an alkyl group allows for diverse chemical modifications. The carbonyl group can be reduced to form secondary alcohols, which are themselves important synthetic intermediates. fiveable.me The aromatic ring can undergo electrophilic substitution reactions, while the alkyl portion can be functionalized, for example, through α-arylation to form new carbon-carbon bonds. organic-chemistry.org This wide range of potential reactions makes alkylated aryl ketones indispensable tools for chemists constructing complex molecular architectures. fiveable.me

Stereochemical and Electronic Considerations in 2-Methyl-1-(2-methylphenyl)propan-1-one Structure and Reactivity

The reactivity of this compound is profoundly influenced by its specific structural arrangement, particularly the steric and electronic effects of its substituent groups.

Stereochemical Effects: The most significant stereochemical feature is the substantial steric hindrance around the carbonyl group. This is caused by two factors:

The isopropyl group (-CH(CH3)2) attached to one side of the carbonyl.

The ortho-methyl group on the phenyl ring.

This crowding shields the electrophilic carbonyl carbon, making it less accessible to nucleophiles compared to less substituted ketones like propiophenone or acetophenone. Research on other ortho-substituted aryl ketones has shown that such substitution can shield the carbonyl from reduction. acs.org This steric impediment can decrease reaction rates or necessitate more forcing reaction conditions for transformations involving direct attack on the carbonyl carbon.

Electronic Effects: The electronic nature of the substituents also modulates the ketone's reactivity.

The ortho-methyl group on the aromatic ring is an electron-donating group (EDG) through induction and hyperconjugation. libretexts.org EDGs increase the electron density of the aromatic ring and, to a lesser extent, the carbonyl group. This enrichment of electron density makes the carbonyl carbon slightly less electrophilic, thereby reducing its reactivity toward nucleophiles. libretexts.org

The isopropyl group is also weakly electron-donating via an inductive effect, further contributing to the slight deactivation of the carbonyl's electrophilicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B3022887 2-Methyl-1-(2-methylphenyl)propan-1-one CAS No. 2040-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(2-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKYTOWXZQDFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341909
Record name 2-methyl-1-(2-methylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-21-3
Record name 2-Methyl-1-(2-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2040-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 1 2 Methylphenyl Propan 1 One and Its Precursors

Strategic Approaches to the Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-one

A primary and effective strategy for the synthesis of this compound is the Friedel-Crafts acylation. wisc.edugoogle.comlibretexts.org This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound, in this case, toluene (B28343), with an acylating agent in the presence of a Lewis acid catalyst.

Specifically, toluene can be acylated with isobutyryl chloride using a strong Lewis acid like aluminum chloride (AlCl₃). researchgate.netscribd.com The methyl group on the toluene ring is an ortho-, para-director. Due to steric hindrance from the ortho-methyl group, the acylation predominantly occurs at the para-position, yielding 1-(4-methylphenyl)-2-methylpropan-1-one. libretexts.orgyoutube.com However, the desired ortho-isomer, this compound, is also formed as a minor product. youtube.com The reaction is typically performed in a suitable solvent such as dichloromethane (B109758) at reduced temperatures to control its exothermicity. youtube.com

An alternative approach involves the vapor-phase cross-decarboxylation of benzoic acid with propionic acid over a catalyst at high temperatures, though this method can lead to various by-products, including isobutyrophenone. google.com

Preparation of Halogenated Propiophenone (B1677668) Analogues

Halogenated propiophenones, particularly α-haloketones, are valuable intermediates in organic synthesis. They can be used to introduce other functional groups at the α-position or to synthesize α,β-unsaturated ketones. chemistrysteps.comlibretexts.org

The α-halogenation of ketones can be effectively carried out under acidic conditions. pressbooks.pubyoutube.com The reaction proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form, which is the reactive nucleophile that attacks the halogen (Cl₂, Br₂, or I₂). chemistrysteps.comlibretexts.org A key advantage of acid-catalyzed halogenation is that the reaction typically stops after a single halogen atom has been introduced. pressbooks.pub This is because the electron-withdrawing halogen atom destabilizes the protonated carbonyl of the enol intermediate required for further reaction. pressbooks.pub

A practical method for the chlorination of a related ketone, 2-methyl-propiophenone, involves using a mixture of hydrochloric acid and an oxidizing agent like sodium hypochlorite (B82951) (NaClO) or calcium hypochlorite (Ca(ClO)₂). googleapis.com This in situ generation of the halogenating agent provides an efficient route to the corresponding α-chloro ketone. googleapis.com

MethodAcid SystemOxidizing AgentTemperature (°C)
AHCl 37%NaClO 12.5%40-100
BHCl 37%Ca(ClO)₂ 65%40-100
GHBr 48%NaClO 12.5%50-80

Table 1. Selected conditions for the acid-promoted halogenation of propiophenone analogues. googleapis.com

Brominated ketone intermediates, such as 2-bromo-1-arylpropan-1-ones, are versatile synthetic precursors. guidechem.comsemanticscholar.org The synthesis of α-bromoketones can be achieved by reacting the parent ketone with bromine in a suitable solvent, often with an acid catalyst like aluminum chloride or simply in an ethereal solution. guidechem.com For instance, the synthesis of 2-bromo-1-phenyl-pentan-1-one (B138646) is accomplished by treating valerophenone (B195941) with reagents like sodium bromide, hydrochloric acid, and hydrogen peroxide, which generate the brominating agent in situ, resulting in a high yield of the α-brominated product. chemicalbook.com This methodology can be adapted for the synthesis of 2-Bromo-1-(2-methylphenyl)propan-1-one from this compound. These brominated intermediates are useful for subsequent nucleophilic substitution or elimination reactions. guidechem.com

Grignard Reactions in the Synthesis of Substituted Propiophenone Precursors

Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation. purdue.edu They offer a robust method for synthesizing ketones and their alcohol precursors. One effective strategy for synthesizing this compound involves the reaction of a Grignard reagent with a nitrile. masterorganicchemistry.com

Specifically, o-tolylmagnesium bromide can be prepared from 2-bromotoluene (B146081) and magnesium metal in an anhydrous ether solvent like THF. sigmaaldrich.com This Grignard reagent can then be reacted with isobutyronitrile. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate after the initial addition. Subsequent acidic hydrolysis of this imine yields the desired ketone, this compound. masterorganicchemistry.com

Alternatively, a Grignard reagent can be added to an acyl chloride. The reaction of o-tolylmagnesium bromide with isobutyryl chloride would also lead to the formation of the target ketone.

Reductive Transformations for the Preparation of Related Alcohols

The carbonyl group of propiophenone derivatives can be reduced to a secondary alcohol. These transformations are fundamental in organic synthesis and can be achieved through various methods, including catalytic reduction and the use of metal hydride reagents. mdma.chlibretexts.org

Catalytic reduction, or catalytic hydrogenation, involves treating the ketone with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.com Common catalysts for this transformation include palladium-on-carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. google.com This method effectively reduces the ketone to a secondary alcohol, 1-(2-methylphenyl)-2-methylpropan-1-ol.

Metal hydride reagents are also widely used for this reduction. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones to the corresponding alcohols in protic solvents like methanol (B129727) or ethanol. libretexts.org For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, which readily reduces ketones, esters, and carboxylic acids. libretexts.org The reaction with LiAlH₄ is typically carried out in an aprotic solvent like diethyl ether or THF, followed by a careful aqueous workup to yield the alcohol. libretexts.org

Catalytic Methods in Propiophenone Derivative Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of propiophenone derivatives. The aforementioned Friedel-Crafts acylation is a classic example of a Lewis acid-catalyzed reaction, where AlCl₃ activates the acyl chloride towards electrophilic attack on the aromatic ring. researchgate.netscribd.com Zeolites have also been studied as reusable, solid acid catalysts for such acylations, offering potential environmental and process advantages. researchgate.net

More advanced catalytic systems have been developed for transformations of propiophenone derivatives. For example, iridium-catalyzed reduction of specific precursors like o-hydroxyphenyl enaminones has been used to synthesize o-hydroxyl propiophenones. rsc.org Additionally, catalytic methods exist for the preparation of propiophenone itself through the vapor-phase cross-decarboxylation of benzoic and propionic acids over a sodium oxide/anatase catalyst. prepchem.com Copper-catalyzed reductions of aryl ketones to secondary alcohols have also been reported, offering high enantioselectivity in some cases. organic-chemistry.org

Reaction Mechanisms and Chemical Transformations of 2 Methyl 1 2 Methylphenyl Propan 1 One

Reactivity Profiles of the Carbonyl Functional Group

The carbonyl group (C=O) in 2-Methyl-1-(2-methylphenyl)propan-1-one is a primary site of chemical activity. Due to the higher electronegativity of oxygen compared to carbon, the carbonyl bond is polarized, rendering the carbon atom electrophilic (electron-deficient) and the oxygen atom nucleophilic (electron-rich). libretexts.orgmasterorganicchemistry.com This inherent polarity is the foundation for its characteristic reactions.

The most fundamental reaction of the carbonyl group is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi (π) bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The general mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile forms a new covalent bond with the carbonyl carbon, causing the carbon's hybridization to change from sp² to sp³. libretexts.orgmasterorganicchemistry.com

Protonation: The negatively charged oxygen atom of the intermediate is protonated, typically by a weak acid, to form the final alcohol product. libretexts.org

For this compound, the reactivity in nucleophilic additions is influenced by steric hindrance. The bulky isopropyl group adjacent to the carbonyl and the ortho-methyl group on the phenyl ring impede the approach of nucleophiles, making it less reactive than less hindered ketones like acetophenone. libretexts.org Despite this, it can react with potent nucleophiles such as those found in Grignard reagents or organolithium compounds. youtube.comncert.nic.in For example, reaction with a Grignard reagent like methylmagnesium bromide would lead to the formation of a tertiary alcohol. youtube.com

Interactive Data Table: Nucleophilic Addition Reactions
Nucleophile (Reagent)Product TypeKey Considerations
Hydride (e.g., NaBH₄, LiAlH₄)Secondary AlcoholReduction of the ketone. youtube.comtib.eu
Organometallics (e.g., R-MgBr, R-Li)Tertiary AlcoholForms a new carbon-carbon bond. youtube.comncert.nic.in
Cyanide (e.g., HCN, NaCN)CyanohydrinReversible addition. masterorganicchemistry.com
Amines (e.g., RNH₂)Imine (Schiff base)Involves addition followed by elimination of water. libretexts.org

The reactivity of the carbonyl group towards even weak nucleophiles can be significantly enhanced by electrophilic activation. This is typically achieved by using an acid catalyst, which protonates the carbonyl oxygen. youtube.com This protonation places a formal positive charge on the oxygen, which can be delocalized to the carbonyl carbon via resonance. This effect substantially increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com This strategy is crucial for reactions involving weak nucleophiles, such as water, alcohols, or amines. masterorganicchemistry.com

Alpha-Functionalization Reactions of this compound

The carbon atom adjacent to the carbonyl group, known as the alpha (α)-carbon, exhibits unique reactivity. The alpha-hydrogen atom in this compound is acidic due to the electron-withdrawing nature of the carbonyl group and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance. masterorganicchemistry.com

Ketones can undergo halogenation at the alpha-position with chlorine, bromine, or iodine under either acidic or basic conditions. pressbooks.pubchemistrysteps.com

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds through an enol intermediate. masterorganicchemistry.comopenstax.org

Protonation: The carbonyl oxygen is protonated by the acid catalyst. masterorganicchemistry.commissouri.edu

Enol Formation: A base (like water or the conjugate base of the acid) removes the alpha-hydrogen, leading to the formation of a neutral enol. This step is typically the rate-determining step and does not involve the halogen. openstax.orgmissouri.edu

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). masterorganicchemistry.com

Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the ketone, now with a halogen at the alpha-position. masterorganicchemistry.com

A key feature of acid-catalyzed halogenation is that it typically results in monohalogenation. The introduction of an electron-withdrawing halogen deactivates the carbonyl group towards further protonation, slowing down the formation of the enol and subsequent halogenation steps. pressbooks.pub For this compound, which has only one alpha-hydrogen, this reaction provides a controlled route to 2-halo-2-methyl-1-(2-methylphenyl)propan-1-one.

Base-Promoted Mechanism: In the presence of a base, the reaction proceeds via an enolate intermediate. pressbooks.pub

Enolate Formation: A base removes the acidic alpha-hydrogen to form a resonance-stabilized enolate anion. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack: The enolate, a potent nucleophile, attacks the halogen molecule. pressbooks.pub

Unlike the acid-catalyzed process, base-promoted halogenation is often difficult to stop at the monosubstitution stage for ketones with multiple alpha-hydrogens. missouri.edu The electron-withdrawing effect of the first halogen increases the acidity of the remaining alpha-hydrogens, making subsequent deprotonation and halogenation faster. pressbooks.pubmnstate.edu However, since this compound possesses only a single alpha-hydrogen, base-promoted halogenation will also cleanly yield the monohalogenated product.

The formation of an enolate from this compound is a gateway to a wide array of alpha-functionalization reactions. To achieve complete conversion to the enolate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org This prevents competing nucleophilic addition to the carbonyl group. libretexts.org

Once formed, the enolate is a powerful carbon nucleophile that can react with various electrophiles in Sₙ2-type reactions. mnstate.edu This allows for the formation of a new carbon-carbon bond at the alpha-position.

Interactive Data Table: Reactions via Enolate Intermediate
ElectrophileReagent ExampleProduct Type
Alkyl HalideCH₃Iα-Alkylated Ketone
Aldehyde/KetoneBenzaldehydeβ-Hydroxy Ketone (Aldol Addition)
EsterEthyl Acetateβ-Diketone (Claisen Condensation)
HalogenBr₂α-Halogenated Ketone

Molecular Rearrangements in Propiophenone (B1677668) Chemistry

Molecular rearrangements involve the migration of an atom or group within a molecule. slideshare.netscribd.com While specific rearrangement studies on this compound are not widely documented, related propiophenone structures are known to undergo certain types of rearrangements, particularly under photochemical conditions. cdnsciencepub.com For example, photolysis of some ketone derivatives can lead to α-cleavage (Norrish Type I) or hydrogen abstraction, initiating pathways that can result in rearranged products. slideshare.net Given the tertiary alpha-hydrogen in this compound, intramolecular hydrogen abstraction could be a potential photochemical pathway. Rearrangements like the Wagner-Meerwein rearrangement are also common in carbocation chemistry, which could be accessed from alcohol derivatives of the parent ketone under acidic conditions. slideshare.net

Carbocation Formation and Rearrangement Pathways

While direct acid-catalyzed rearrangement of the ketone itself is not a common pathway, the corresponding alcohol, 2-methyl-1-(2-methylphenyl)propan-1-ol, serves as an excellent model for understanding the potential carbocation rearrangements. Acid-catalyzed dehydration of this alcohol would proceed through the formation of a carbocation intermediate. libretexts.orgchemguide.co.uklibretexts.org

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group, water. youtube.com Subsequent loss of a water molecule generates a secondary carbocation. This secondary carbocation is susceptible to rearrangement to form a more stable carbocation. libretexts.orgchemistrysteps.com

Hydride and Alkyl Shifts in Reaction Intermediates

Once the initial secondary carbocation is formed, it can undergo rearrangement via two primary pathways: a 1,2-hydride shift or a 1,2-methyl shift (a type of alkyl shift). libretexts.orgchemistrysteps.com The driving force for these rearrangements is the formation of a more stable tertiary carbocation. chemistrysteps.com

1,2-Hydride Shift: In this pathway, a hydride ion from the adjacent tertiary carbon migrates to the secondary carbocation center. This results in the formation of a more stable tertiary carbocation.

1,2-Methyl Shift: Alternatively, a methyl group from the adjacent tertiary carbon can migrate with its pair of electrons to the secondary carbocation center. This also leads to the formation of a tertiary carbocation.

The predominance of either the hydride or methyl shift can be influenced by the specific reaction conditions and the relative transition state energies for each pathway. In the context of the dehydration of 2-methyl-1-propanol, a hydride shift is often considered more kinetically favorable than a methyl shift due to the smaller size of the migrating group. vaia.com

Influence of Aromatic Substitution Pattern on Reactivity (Ortho vs. Para Isomers)

The position of the methyl group on the aromatic ring significantly influences the reactivity of the molecule. This is due to a combination of electronic and steric effects, often referred to as the "ortho effect". wikipedia.org A comparison between this compound (ortho isomer) and its para-substituted counterpart, 2-methyl-1-(4-methylphenyl)propan-1-one, highlights these differences.

Electronic Effects:

Both ortho and para methyl groups are electron-donating groups, which activate the aromatic ring towards electrophilic substitution and can stabilize adjacent carbocations through inductive effects and hyperconjugation. chemistrysteps.com In the para isomer, this electronic effect is purely inductive and through-space.

In the ortho isomer, the proximity of the methyl group to the reaction center can lead to more complex electronic interactions.

Steric Effects:

The most significant difference between the ortho and para isomers is the steric hindrance imposed by the ortho-methyl group. libretexts.orgnumberanalytics.com This steric bulk can hinder the approach of reagents to the carbonyl group and influence the conformation of reaction intermediates. numberanalytics.com

In reactions involving the carbonyl group, such as the formation of heterocyclic compounds, the steric hindrance from the ortho-methyl group can affect reaction rates and product yields compared to the less hindered para isomer. libretexts.org For instance, in electrophilic aromatic substitution, increasing the size of an ortho-substituent generally leads to a decrease in the formation of the ortho-substituted product due to steric hindrance. libretexts.org

Synthesis of Heterocyclic Compounds and Other Complex Architectures from Propiophenone Building Blocks

Propiophenone derivatives, including this compound, are valuable synthons for the construction of various heterocyclic compounds, particularly quinolines. Several classic named reactions can be employed for this purpose.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgiipseries.org In a potential Friedländer synthesis utilizing this compound, the ketone would react with a 2-aminoaryl aldehyde. The reaction can proceed via two possible mechanisms: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org The steric bulk of the isopropyl group and the ortho-methyl group in this compound could influence the regioselectivity and reaction rate. researchgate.net

Pfitzinger Reaction: The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The mechanism involves the base-catalyzed opening of the isatin ring, followed by condensation with the ketone to form an imine and then an enamine, which subsequently cyclizes and dehydrates. wikipedia.org When an unsymmetrical ketone like this compound is used, the reaction can potentially yield two different regioisomers, depending on which α-carbon of the ketone participates in the cyclization. The steric hindrance around the methine proton of the isopropyl group might favor the reaction at the methyl group, if one were present, but in this case, the reaction would proceed at the methine position. researchgate.net

Combes Quinoline (B57606) Synthesis: This method involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgiipseries.org While this compound is not a β-diketone, this reaction highlights the general principle of using ketones in quinoline synthesis. The regioselectivity of the Combes synthesis is influenced by both steric and electronic factors of the reactants. wikipedia.org

The following table summarizes the potential application of this compound in these quinoline syntheses:

Reaction NameCo-reactantKey Intermediate(s)Expected Product Type
Friedländer Synthesis 2-Aminoaryl aldehydeAldol adduct or Schiff baseSubstituted quinoline
Pfitzinger Reaction IsatinIsatoic acid, EnamineQuinoline-4-carboxylic acid

Spectroscopic Characterization Techniques for 2 Methyl 1 2 Methylphenyl Propan 1 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Methyl-1-(2-methylphenyl)propan-1-one, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for assigning the atomic connectivity and chemical environment of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in its structure. Based on data from analogous compounds such as 2'-methylacetophenone (B146604) and other substituted propiophenones, the expected chemical shifts (δ) and coupling patterns can be estimated.

The aromatic protons on the 2-methylphenyl ring are expected to appear in the downfield region of the spectrum, typically between δ 7.1 and 7.7 ppm. Due to the ortho-methyl substituent, these four protons will be in unique chemical environments, leading to complex splitting patterns. The proton on the methine group (CH) alpha to the carbonyl is anticipated to be a septet (or multiplet) around δ 3.4-3.6 ppm, resulting from coupling with the six protons of the two adjacent methyl groups. The ortho-methyl group on the aromatic ring would likely appear as a singlet at approximately δ 2.5 ppm. The six protons of the two methyl groups of the isopropyl moiety are expected to be equivalent, presenting as a doublet around δ 1.1-1.2 ppm, coupled to the methine proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H 7.1 - 7.7 Multiplet 7-8
CH-(C=O) 3.4 - 3.6 Septet ~6.8
Ar-CH₃ ~2.5 Singlet N/A

Note: The predicted values are based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded and is predicted to have a chemical shift in the range of δ 200-205 ppm. The carbons of the aromatic ring will resonate between δ 125 and 140 ppm. The carbon atom of the methine group (CH) alpha to the carbonyl is expected around δ 35-40 ppm. The carbon of the ortho-methyl group on the phenyl ring is anticipated to appear at approximately δ 20-22 ppm, while the carbons of the two methyl groups of the isopropyl moiety are predicted to be in the δ 18-20 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 200 - 205
Aromatic C (quaternary) 135 - 140
Aromatic CH 125 - 132
CH-(C=O) 35 - 40
Ar-CH₃ 20 - 22

Note: The predicted values are based on the analysis of structurally similar compounds.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, advanced NMR techniques are invaluable.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the complete structural elucidation of this compound.

COSY would reveal the coupling relationships between adjacent protons, for instance, confirming the coupling between the methine proton and the isopropyl methyl protons.

HSQC would correlate each proton signal with the carbon to which it is directly attached, allowing for definitive assignment of the carbon signals for the CH, Ar-CH₃, and (CH₃)₂ groups.

HMBC would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful in assigning the quaternary carbons in the aromatic ring and the carbonyl carbon by observing their correlations with nearby protons.

Solid-State NMR: For studying the compound in its solid form, solid-state NMR (ssNMR) could provide insights into its crystalline packing and conformational properties. While technically more demanding than solution-state NMR, ssNMR can reveal information about intermolecular interactions and polymorphism, which are not accessible in solution.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong absorption due to the carbonyl (C=O) group stretching vibration. For aromatic ketones, this band typically appears in the range of 1685-1660 cm⁻¹. The presence of the ortho-methyl group might cause a slight shift in this frequency due to steric and electronic effects.

Other expected absorptions include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands in the 2975-2870 cm⁻¹ region for the methyl and methine groups.

Aromatic C=C stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: Various bands in the 1470-1360 cm⁻¹ region for the alkyl groups.

Out-of-plane C-H bending: Bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.

Table 3: Predicted FTIR Data for this compound

Vibrational Mode Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch 2975 - 2870
C=O Stretch 1685 - 1660
Aromatic C=C Stretch 1600 - 1450
Aliphatic C-H Bend 1470 - 1360

Note: The predicted values are based on the analysis of structurally similar compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While strong IR absorptions are associated with polar bonds, strong Raman signals are often observed for non-polar, symmetric bonds. For this compound, the Raman spectrum would also be expected to show a characteristic carbonyl stretch, although it may be weaker than in the IR spectrum.

Key expected Raman shifts include:

Aromatic ring breathing modes: Strong, sharp bands are characteristic of the aromatic ring, typically in the 1600-1580 cm⁻¹ and around 1000 cm⁻¹ regions.

Aliphatic C-H stretching and bending modes: These would also be present but may be less intense than the aromatic ring vibrations.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for a detailed analysis of its functional groups and molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk When a molecule like this compound (molecular formula C₁₁H₁₄O, molecular weight 162.23 g/mol ) is ionized in a mass spectrometer, it forms a molecular ion ([M]⁺) that can undergo fragmentation. nih.govsielc.com

The fragmentation of ketones is a well-understood process. docbrown.info The most common cleavage event for ketones is the alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of an isopropyl radical to form a stable 2-methylbenzoyl cation (acylium ion). Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the aromatic ring.

The expected fragmentation pattern for this compound would show a molecular ion peak at an m/z (mass-to-charge ratio) of 162. The base peak, which is the most abundant ion, is often the stable acylium ion. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIon StructureDescription
162[C₁₁H₁₄O]⁺Molecular Ion (M⁺)
119[C₈H₇O]⁺Acylium ion, resulting from the loss of an isopropyl radical ([M - C₃H₇]⁺)
91[C₇H₇]⁺Tropylium ion, formed by rearrangement and loss of CO from the acylium ion
43[C₃H₇]⁺Isopropyl cation

This predictable fragmentation is crucial for identifying the compound and distinguishing it from its isomers, such as 2-Methyl-1-(4-methylphenyl)propan-1-one. sielc.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, offering definitive proof of its structure.

Table 2: Example Crystallographic Data for Analogous Compounds

Compound2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one nih.gov2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one researchgate.net
Formula C₁₄H₁₉NOC₁₁H₁₃BrOS
Molar Mass 217.30 g/mol 273.18 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 8.2330Data not specified
b (Å) 12.534Data not specified
c (Å) 12.192Data not specified
β (°) 97.96Data not specified
Volume (ų) 1246.0Data not specified

This data allows for a complete reconstruction of the molecular structure in the solid phase and provides insights into the steric and electronic effects of different substituents.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules, the most important transitions are typically from π bonding orbitals to π* antibonding orbitals (π→π) and from non-bonding orbitals (n) to π antibonding orbitals (n→π*). masterorganicchemistry.com

The structure of this compound contains a carbonyl group (C=O) conjugated with a phenyl ring. This chromophore is expected to give rise to two characteristic absorption bands in the UV spectrum. masterorganicchemistry.com

π→π Transition*: This is a high-energy transition resulting in a strong absorption band, typically observed at shorter wavelengths (around 240-280 nm for aromatic ketones). This band arises from the excitation of an electron within the conjugated π system of the benzoyl group. utoronto.ca

n→π Transition: This transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen atom of the carbonyl group) to an antibonding π orbital. It is a lower-energy, "forbidden" transition, resulting in a weaker absorption band at a longer wavelength, typically in the range of 270-300 nm for simple ketones. masterorganicchemistry.com

The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the aromatic ring. utoronto.ca

Table 3: Typical UV-Vis Absorption Maxima for Relevant Chromophores

ChromophoreTransitionTypical λmax (nm)Molar Absorptivity (ε)
Acetone (in hexane) missouri.edun→π~270Weak
Acetone (in hexane) missouri.eduπ→π~187Strong
Benzeneπ→π~255Moderate
Acetophenoneπ→π~240Strong
Acetophenonen→π*~280Weak

The conjugation between the carbonyl group and the phenyl ring in this compound leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to non-conjugated systems. utoronto.camissouri.edu

Computational and Theoretical Studies on this compound: A Review of Available Research

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific, in-depth theoretical studies directly corresponding to the compound This compound are not available in published research. While computational methods are widely applied to a variety of structurally similar molecules, dedicated papers detailing the quantum chemical calculations, vibrational spectra, conformational analysis, electronic structure, and reaction mechanisms for this particular ortho-substituted propiophenone (B1677668) derivative could not be located.

The requested article outline requires detailed research findings for the following specific areas:

Computational Chemistry and Theoretical Studies of 2 Methyl 1 2 Methylphenyl Propan 1 One

Theoretical Modeling of Reaction Mechanisms and Transition States

Despite extensive searches using the compound's systematic name and synonyms such as "2,2'-Dimethylpropiophenone" and "2-methyl-1-(o-tolyl)propan-1-one," no studies were found that provide the specific data necessary to populate these sections.

Computational chemistry is a powerful tool for understanding molecular properties. For analogous compounds, researchers frequently employ methods like Density Functional Theory (DFT) and ab initio calculations to optimize molecular geometry, predict vibrational frequencies for comparison with experimental infrared and Raman spectra, and map potential energy surfaces to understand conformational preferences. Furthermore, analysis of frontier molecular orbitals (HOMO-LUMO) is a standard practice to predict a molecule's reactivity and electronic properties.

However, without specific research conducted on 2-Methyl-1-(2-methylphenyl)propan-1-one, any attempt to provide data for the requested sections would be speculative and not adhere to the required standards of scientific accuracy. The subtle steric and electronic effects of the ortho-methyl group on the phenyl ring in conjunction with the adjacent isopropyl ketone moiety make direct extrapolation from other isomers (such as the para-substituted 2-Methyl-1-(4-methylphenyl)propan-1-one) or related ketones scientifically unsound.

Therefore, this article cannot be generated as requested due to the absence of specific computational and theoretical research data for the target molecule in the public domain.

Applications in Advanced Organic Materials and Chemical Synthesis

Role of 2-Methyl-1-(2-methylphenyl)propan-1-one as a Versatile Synthetic Intermediate

This compound serves as a key synthetic intermediate, particularly in the pharmaceutical industry. Its structure is a foundational component for the synthesis of more complex molecules with significant biological activity. A notable application is in the preparation of specific amine compounds that are integral to certain drug candidates.

For instance, the side chain 2-methyl-1-(2-methylphenyl)-2-propanamine is a critical component in the synthesis of long-acting β2-adrenergic receptor agonists, which are used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). google.com The synthesis of this complex amine can be envisaged as proceeding from this compound. The ketone can be converted to the corresponding oxime, which is then reduced to the primary amine. Alternatively, reductive amination of the ketone provides another route to this and other related amine structures. The presence of the ortho-methyl group on the phenyl ring can influence the pharmacological profile of the final active pharmaceutical ingredient, making this compound a crucial starting material for these specific therapeutic agents.

The versatility of this ketone as an intermediate is rooted in the reactivity of the carbonyl group, which allows for a variety of chemical transformations. These reactions enable the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the synthesis of a diverse array of target molecules.

Table 1: Synthetic Transformations of the Carbonyl Group in this compound

Reaction Type Reagent(s) Product Type Potential Application
Reduction NaBH₄, LiAlH₄ Secondary Alcohol Intermediate for further functionalization
Reductive Amination NH₃/H₂, Raney Ni Primary Amine Pharmaceutical synthesis (e.g., β2-agonists) google.com
Grignard Reaction R-MgBr Tertiary Alcohol Creation of new C-C bonds, building molecular complexity
Wittig Reaction Ph₃P=CHR Alkene Synthesis of unsaturated compounds

Derivatization to Novel Chemical Entities for Research Purposes

The core structure of this compound is a viable scaffold for the creation of novel chemical entities for research. Through targeted derivatization, its chemical properties can be modulated to explore new structure-activity relationships in various chemical and biological contexts.

One area of derivatization involves the synthesis of cathinone-related compounds. For example, the N-methylated derivative, 2-(methylamino)-1-(2-methylphenyl)propan-1-one, also known as 2-methylmethcathinone (2-MMC), is a known compound. spectrabase.com While primarily of interest in forensic and analytical chemistry, its existence demonstrates that the alpha-position to the carbonyl group can be functionalized, typically via an initial α-bromination followed by nucleophilic substitution with an amine.

This reactivity opens up possibilities for the synthesis of a library of derivatives for research purposes. By varying the amine used in the substitution reaction, a wide range of N-substituted analogs can be produced. Furthermore, reactions at the carbonyl group, such as the formation of hydrazones, oximes, and other condensation products, provide additional avenues for creating new molecules. The steric hindrance provided by the isopropyl group and the ortho-methyl group can influence the reactivity and stability of these derivatives, potentially leading to compounds with unique properties.

Table 2: Potential Derivatization Pathways for this compound

Position of Derivatization Reaction Sequence Class of Derivative

Precursors for Photoinitiator Chemistry

This compound is a logical precursor for the synthesis of α-hydroxy ketone photoinitiators. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. kent.ac.uk They are essential components in UV-curable inks, coatings, and adhesives.

A widely used class of photoinitiators is the α-hydroxy ketones. A prominent example is 2-hydroxy-2-methyl-1-phenyl-1-propanone. google.com The synthesis of such compounds typically involves the chlorination or bromination of the corresponding ketone at the α-position, followed by hydrolysis to introduce the hydroxyl group.

Following this established synthetic logic, this compound can be converted into its corresponding α-hydroxy derivative, 2-hydroxy-2-methyl-1-(2-methylphenyl)propan-1-one. This is achieved by first synthesizing the parent ketone, for example, through a Friedel-Crafts acylation of toluene (B28343) with isobutyryl chloride. The resulting ketone is then halogenated at the tertiary α-carbon, and subsequent hydrolysis yields the target α-hydroxy ketone. This derivative is expected to function as a photoinitiator, with the ortho-methyl group potentially influencing its photochemical properties, such as absorption wavelength and initiation efficiency.

The role of this compound as a precursor is therefore critical for accessing specialized photoinitiators that may offer advantages in specific UV-curing applications.

Strategic Building Block in the Synthesis of Complex Organic Molecules

In the broader context of organic synthesis, this compound can be viewed as a strategic building block for the construction of complex organic molecules. Its utility lies in its specific substitution pattern, which can be carried through multiple synthetic steps to impart a desired structural feature in a larger target molecule.

As mentioned previously, this compound is instrumental in creating the 2-methyl-1-(2-methylphenyl)-2-propanamine side chain, which is a key structural motif in a class of long-acting β2-adrenergic receptor agonists currently under investigation. google.com In this context, the entire this compound unit is incorporated into the final drug molecule, albeit in a modified form (as an amine). The specific arrangement of the ortho-methyl group and the gem-dimethyl group on the side chain is crucial for the molecule's interaction with its biological target.

The synthesis of these complex therapeutic agents often involves a convergent approach, where different fragments of the molecule are synthesized separately and then joined together. In such a strategy, this compound, or its immediate derivatives, serves as a key building block for one of these major fragments. Its use allows for the efficient and controlled introduction of a specific and functionally important part of the final complex molecule.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-1-(2-methylphenyl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-methyltoluene and an acyl chloride derivative under Lewis acid catalysis (e.g., AlCl₃). Optimization involves controlling stoichiometry, reaction temperature (typically 0–25°C), and solvent polarity (e.g., dichloromethane). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Monitoring by TLC and GC-MS aids in tracking reaction progress and identifying byproducts.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the methyl groups (δ ~1.2–1.5 ppm for CH₃ on the propanone backbone; δ ~2.3–2.5 ppm for aromatic methyl) and carbonyl (δ ~205–210 ppm in ¹³C). Compare with reference spectra of analogous propanones .
  • IR Spectroscopy : Confirm the ketone carbonyl stretch (~1700–1750 cm⁻¹) and absence of OH/NH stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ m/z = 163.15) and fragmentation patterns (e.g., loss of methyl groups) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound, and what challenges arise during refinement?

  • Methodological Answer : SC-XRD provides precise bond lengths and angles, particularly for the ketone moiety and ortho-methyl substituent. Use SHELXL for refinement :

  • Data Collection : High-resolution data (θmax > 25°) reduces thermal motion errors.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Address disorder in methyl groups via PART instructions. Validate with R-factor convergence (< 0.05) and Hirshfeld rigidity analysis .
  • Challenges : Twinning or weak diffraction may require data merging (HKLF 5 in SHELXL) or alternative space group testing .

Q. What computational approaches are suitable for investigating the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (FMOs) and electrostatic potential maps. Compare with experimental UV-Vis spectra for charge-transfer transitions .
  • Reactivity Studies : Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugation between the carbonyl and methyl groups. Transition-state modeling (e.g., for nucleophilic additions) employs QST2 or NEB methods in Gaussian .

Q. How can researchers address contradictions between experimental spectral data and theoretical predictions for this compound?

  • Methodological Answer :

  • Step 1 : Verify experimental conditions (e.g., solvent effects in NMR; baseline correction in IR).
  • Step 2 : Re-optimize computational models with solvent fields (PCM or SMD) and dispersion corrections (D3BJ).
  • Step 3 : Cross-validate using alternative methods (e.g., MP2 for electron correlation) or hybrid functionals (e.g., ωB97X-D) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.